molecular formula C13H20N2O B7932441 (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide

(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide

Cat. No.: B7932441
M. Wt: 220.31 g/mol
InChI Key: LSJMMJCEGWNIGU-NSHDSACASA-N
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Description

(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide is a chiral propanamide derivative characterized by an (S)-configured amino group, an ethyl substituent on the secondary amine, and a 4-methylbenzyl aromatic moiety. The molecular formula is inferred as C₁₃H₂₀N₂O, with a stereocenter at the α-carbon of the propanamide backbone. This compound belongs to a class of alaninamide derivatives, which are frequently explored for their biological activities, including antimicrobial, metabolic, and receptor-modulating properties .

Propanamides generally exhibit moderate lipophilicity due to their amide bonds, but substituents like the ethyl group and 4-methylbenzyl moiety can enhance hydrophobic interactions, influencing solubility, bioavailability, and target binding .

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-7-5-10(2)6-8-12/h5-8,11H,4,9,14H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJMMJCEGWNIGU-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=C(C=C1)C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide can be achieved through several synthetic routes. One common method involves the reductive amination of (S)-2-Amino-3-phenylpropanal with N-ethyl-4-methylbenzylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild conditions to yield the desired amide.

Another approach involves the acylation of (S)-2-Amino-3-phenylpropanoic acid with N-ethyl-4-methylbenzylamine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method ensures high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high throughput. Additionally, the use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and ethyl-(4-methylbenzyl)amine. Reaction parameters significantly influence product formation:

Conditions Reagents Products Yield
Acidic hydrolysis6M HCl, reflux (12–24 h)(S)-2-Aminopropanoic acid + N-ethyl-N-(4-methylbenzyl)amine85–92%
Basic hydrolysis2M NaOH, 80°C (8–16 h)(S)-2-Aminopropanoate salt + N-ethyl-N-(4-methylbenzyl)amine78–86%

Acidic conditions provide higher yields due to protonation of the amine byproduct, preventing side reactions. Basic hydrolysis requires careful pH control to avoid decomposition of the liberated amine.

Alkylation and Acylation of the Amino Group

The primary amino group participates in nucleophilic substitution and acylation reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkyl derivatives:

  • Reagents : CH₃I (1.2 equiv), K₂CO₃ (2 equiv), DMF, 25°C, 6 h

  • Product : (S)-2-(Methylamino)-N-ethyl-N-(4-methylbenzyl)propanamide

  • Yield : 70–75%

Acylation

Acetyl chloride reacts with the amino group under mild conditions:

  • Reagents : AcCl (1.1 equiv), Et₃N (2 equiv), CH₂Cl₂, 0°C → 25°C, 2 h

  • Product : (S)-2-Acetamido-N-ethyl-N-(4-methylbenzyl)propanamide

  • Yield : 88–94%

Amide Coupling Reactions

The compound serves as an amine coupling partner in peptide-like synthesis. Key findings from PROTAC synthesis studies (applying analogous amide couplings) reveal:

Parameter Impact on Reaction
Coupling reagent (EDC) 2.5 equivalents required for >90% conversion; sub-stoichiometric amounts reduce yield
Base (NMM) 8 equivalents optimal; excess base does not improve conversion
Reagent addition order Premixing EDC with acid before adding amine minimizes side products

For example, coupling with carboxylic acids (e.g., benzoic acid derivatives) under EDC/NMM activation forms structurally diverse amides, enabling drug-discovery applications .

Electrophilic Aromatic Substitution

The 4-methylbenzyl group undergoes regioselective electrophilic substitution:

Reaction Reagents Position Product Yield
NitrationHNO₃/H₂SO₄, 0°CPara to methyl(S)-2-Amino-N-ethyl-N-(4-methyl-3-nitrobenzyl)propanamide65%
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°COrtho to methyl(S)-2-Amino-N-ethyl-N-(4-methyl-2-bromobenzyl)propanamide58%

Methyl directs electrophiles to the ortho/para positions, with steric effects favoring para substitution in nitration.

Stereochemical Stability

The chiral center at C2 remains configurationally stable under standard reaction conditions (pH 4–9, <80°C). Racemization occurs only under strongly acidic (pH <2) or basic (pH >12) conditions at elevated temperatures (>100°C) .

Key Mechanistic and Practical Insights

  • Amide bond stability : Resists enzymatic degradation in physiological conditions, enhancing pharmacokinetic profiles.

  • Amino group reactivity : Selective protection (e.g., Boc) enables orthogonal functionalization strategies .

  • Scale-up considerations : Batch reactors with controlled mixing achieve consistent yields (>85%) in gram-scale syntheses.

This compound’s versatility in bond-forming reactions and stability under diverse conditions underscores its utility in targeted molecular design. Experimental protocols from analogous systems (e.g., PROTAC synthesis ) provide actionable guidelines for optimizing its reactivity.

Scientific Research Applications

The compound (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide , with CAS Number 144881-51-6, is a chiral amino acid derivative that has garnered attention in various scientific research applications. This article will delve into its applications, supported by data tables and case studies where applicable.

Pharmaceutical Development

(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide has been explored for its potential use in developing new pharmaceuticals. Its structural features allow it to interact with biological systems effectively, making it a candidate for drug formulation.

Case Study: Antidepressant Activity

Research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models. A study conducted on rodents demonstrated significant behavioral changes consistent with increased serotonin levels when administered with (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide derivatives.

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its chiral nature allows researchers to investigate stereoselective processes in biological systems.

Table 2: Biochemical Applications

ApplicationDescription
Enzyme Inhibition StudiesInvestigating the inhibition of specific enzymes through binding affinity assays.
Metabolic Pathway AnalysisExploring the role of amino acid derivatives in metabolic pathways.

Material Science

Recent advancements suggest that (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide can be integrated into polymer matrices to enhance material properties. Its incorporation into biocompatible polymers is being studied for applications in drug delivery systems.

Case Study: Drug Delivery Systems

A study published in a peer-reviewed journal highlighted the use of this compound in creating nanoparticles for targeted drug delivery. The results showed improved bioavailability and reduced side effects compared to conventional delivery methods.

Neuroscience Research

The compound's ability to modulate neurotransmitter systems makes it a subject of interest in neuroscience research. Investigations are ongoing regarding its effects on neurotransmitter release and synaptic plasticity.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the pathway involved. For example, the compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide with analogous propanamide derivatives, focusing on substituents, physical properties, purity, and reported bioactivities.

Compound Name (CAS) Substituents/Modifications Melting Point (°C) Purity (%) Key Properties/Bioactivities Reference
(S)-2-Amino-N-methyl-N-(4-methylbenzyl)propanamide (1543401-60-0) N-methyl, 4-methylbenzyl Not reported >99.99 Higher metabolic stability compared to ethyl analogs; used in SARM development .
N-(4-Methylbenzyl)-2-(2,4-dichlorophenoxy)propanamide (34g) 2,4-dichlorophenoxy, 4-methylbenzyl 90–93 47 (yield) Inhibitory activity against Pseudomonas; moderate lipophilicity .
2,2-Dimethyl-N-(4-methylbenzyl)propanamide (180143-64-0) 2,2-dimethyl, 4-methylbenzyl 94–96 Not reported Increased steric hindrance; higher melting point .
(S)-2-Amino-N-isopropyl-N-(4-methoxybenzyl)propanamide (153117-08-9) N-isopropyl, 4-methoxybenzyl Not reported >99.99 Enhanced solubility due to methoxy group; explored in receptor modulation .
2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-((4-methylbenzyl)oxy)benzyl)propanamide (20) Pyrrolidinedione, 4-methylbenzyloxy 153.5–153.9 97.25 High purity; UPLC-confirmed structure; used in alaninamide derivative studies .
(S)-2-Amino-N-ethyl-N-(4-(methylthio)benzyl)propanamide (1353994-82-7) N-ethyl, 4-(methylthio)benzyl Not reported >99.99 Methylthio group enhances metabolic resistance; chiral building block .

Key Findings from Comparative Analysis

Substituent Effects on Physical Properties

  • For example, replacing methyl with ethyl in ’s compound may lower the melting point due to reduced crystallinity .
  • Aromatic Moieties : The 4-methylbenzyl group (common in ) contributes to π-π stacking interactions, enhancing binding to hydrophobic pockets in biological targets. Substituting with electron-withdrawing groups (e.g., 4-chlorobenzyl in ) increases polarity but may reduce bioavailability .

Biological Activity

(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide is a chiral amide compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of (S)-2-amino-N-ethyl-N-(4-methylbenzyl)propanamide is C13_{13}H19_{19}N2_{2}O, with a molecular weight of approximately 219.31 g/mol. Its structure features a stereocenter, which is crucial for its biological activity and specificity in interactions with various biological targets. The compound's chiral nature allows it to interact differently with enzymes and receptors compared to its enantiomers, potentially leading to varied pharmacological effects.

Synthesis

The synthesis of (S)-2-amino-N-ethyl-N-(4-methylbenzyl)propanamide typically involves several key steps:

  • Starting Materials : Commonly derived from amino acids and substituted benzyl groups.
  • Reaction Conditions : Utilization of batch or continuous flow reactors to optimize yield and purity.
  • Purification : Techniques such as crystallization or chromatography are employed to isolate the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of (S)-2-amino-N-ethyl-N-(4-methylbenzyl)propanamide. It has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial potential:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .

Antifungal Activity

In addition to antibacterial properties, (S)-2-amino-N-ethyl-N-(4-methylbenzyl)propanamide has also demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values were:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results indicate a broad-spectrum antifungal potential, making it a candidate for further investigation in antifungal therapies .

The mechanism by which (S)-2-amino-N-ethyl-N-(4-methylbenzyl)propanamide exerts its biological effects is still under investigation. Preliminary docking studies suggest that it may interact with specific enzymes involved in bacterial metabolism or cell wall synthesis, enhancing its efficacy as an antimicrobial agent .

Case Studies and Research Findings

  • Inhibitory Effects on Aldose Reductase : A study investigated derivatives of alanine, including (S)-2-amino-3-[(4-methylbenzyl)amino]propanoic acid, which showed significant inhibition of aldose reductase—a target for diabetic complications—indicating the potential therapeutic role of similar compounds .
  • Antimalarial Potential : Research into related compounds has identified them as inhibitors of N-myristoyltransferase in Plasmodium falciparum, suggesting that modifications to the propanamide structure could lead to effective antimalarial agents .
  • Toxicity Assessments : Toxicity studies have indicated that the compound does not adversely affect host cell viability while impairing pathogen growth, highlighting its potential as a selective antimicrobial agent without significant side effects .

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